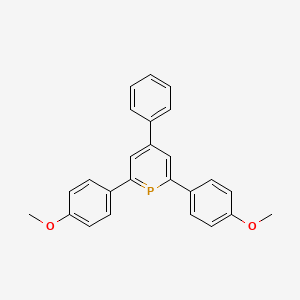
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group and an ethylpropylamine side chain. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the ethylpropylamine side chain. The final step involves the formation of the dihydrobromide salt.
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Phenyl Group Introduction: The phenyl group can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethylpropylamine Side Chain Addition: The ethylpropylamine side chain can be added through reductive amination, where the quinoline derivative reacts with 1-ethylpropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Dihydrobromide Salt Formation: The final compound is converted to its dihydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinoline rings, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
科学研究应用
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in gene expression, cell cycle regulation, and apoptosis.
相似化合物的比较
Similar Compounds
N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine: A related compound with similar structural features but different functional groups.
1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide: Another compound with an ethylpropylamine side chain but a different core structure.
Uniqueness
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide stands out due to its unique combination of a quinoline core, phenyl group, and ethylpropylamine side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
853344-20-4 |
|---|---|
分子式 |
C20H24Br2N2 |
分子量 |
452.2 g/mol |
IUPAC 名称 |
N-pentan-3-yl-2-phenylquinolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C20H22N2.2BrH/c1-3-16(4-2)21-20-14-19(15-10-6-5-7-11-15)22-18-13-9-8-12-17(18)20;;/h5-14,16H,3-4H2,1-2H3,(H,21,22);2*1H |
InChI 键 |
OAQNJEWJWRDZCI-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


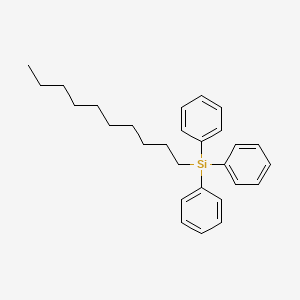

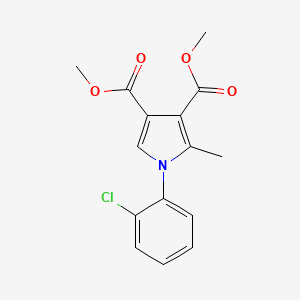
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)

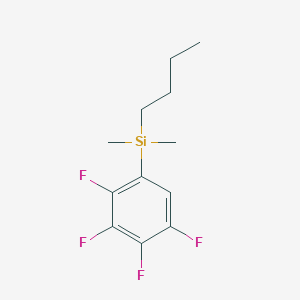

![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)

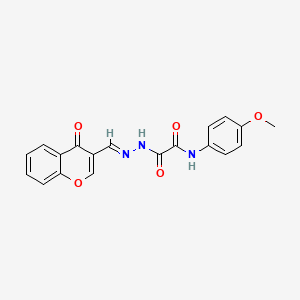

![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)
